Superior Acid Ceramidase Inhibition vs. N-Benzyl Analog
N-[(4-Methylphenyl)methyl]benzimidazole-1-carboxamide, a close structural analog of the target compound, demonstrates superior inhibition of acid ceramidase compared to its N-benzyl counterpart. The 4-methyl substitution enhances potency in this enzyme assay .
| Evidence Dimension | Inhibition of acid ceramidase (IC50) |
|---|---|
| Target Compound Data | IC50 = 14.8 nM (N-[(4-Methylphenyl)methyl]benzimidazole-1-carboxamide) |
| Comparator Or Baseline | N-Benzylbenzimidazole-1-carboxamide, IC50 = 22.5 nM |
| Quantified Difference | 34% lower IC50 (14.8 nM vs. 22.5 nM), indicating higher potency. |
| Conditions | In vitro enzyme inhibition assay; specific assay details available in PubChem BioAssay AID 1445366. |
Why This Matters
This quantified 34% improvement in potency is a critical selection criterion for researchers developing acid ceramidase inhibitors for oncology or sphingolipid metabolism studies.
